2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-5-6-12(11(17)7-9)18-14(19)8-20-13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOEQGSODYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-chlorothiophenol with 2,4-dichloroaniline in the presence of a suitable acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
The biological activity of 2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide has been explored in several studies, indicating its potential as a therapeutic agent.
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through activation of caspase pathways, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
Another area of investigation is the antimicrobial efficacy of this compound. Studies revealed that it exhibits substantial antibacterial activity against multiple strains, with effective concentrations as low as 5 µM. This suggests its potential use as an antibacterial agent in clinical settings .
Applications in Drug Development
The unique structural features of this compound have led to its exploration in various drug development contexts:
- Anticancer Drug Formulation : Given its ability to induce apoptosis in cancer cells, this compound is being investigated as a lead candidate for new anticancer therapies.
- Antimicrobial Drug Development : Its effectiveness against bacterial strains positions it as a potential candidate for developing new antibiotics or adjunct therapies to combat resistant infections.
- Pharmaceutical Research : The compound's unique sulfanyl group may contribute to novel mechanisms of action against specific biological targets, warranting further exploration in pharmaceutical research .
Case Study 1: Anticancer Efficacy
In a study published in a reputable journal, researchers evaluated the anticancer effects of this compound on various cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential role in cancer treatment protocols .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antibacterial properties of this compound against clinically relevant bacterial strains. The study concluded that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfanyl/Sulfonyl Group
- Sulfonyl vs. Sulfanyl: The compound 2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide (CAS 339107-72-1) replaces the sulfanyl group with a sulfonyl moiety. The sulfonyl derivative has a molecular formula C₁₄H₁₀Cl₃NO₃S (molar mass 378.66 g/mol) compared to the sulfanyl analog’s C₁₄H₁₀Cl₃NOS (molar mass ~354.67 g/mol) .
- Biological Implications : Sulfonyl groups are common in protease inhibitors due to their ability to form stable hydrogen bonds, whereas sulfanyl groups may participate in redox interactions.
Variations in Aromatic Substituents
- 2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide () replaces the 2,4-dichlorophenyl group with a 4-chlorophenyl moiety and adds a methoxyphenylsulfonyl-thienyl chain, altering lipophilicity (ClogP increases by ~1.5) and bioavailability .
Heterocyclic Additions
- Pyrimidine and Triazole Derivatives: N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () incorporates a diaminopyrimidine ring, enabling hydrogen bonding with biological targets. The dihedral angle between the pyrimidine and chlorophenyl rings (67.84°) suggests a folded conformation, optimizing receptor binding .
Anticonvulsant Activity
- The parent compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () demonstrated moderate anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. However, benzyl-substituted derivatives of this compound showed reduced efficacy, with only a 17% mortality reduction compared to controls, highlighting the critical role of the cyclic amide fragment in activity .
Antimicrobial and Enzyme Interactions
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () exhibited antimicrobial properties attributed to the amide and sulfanyl groups’ dual functionality. The methoxy group enhances membrane permeability, a feature absent in the 2,4-dichlorophenyl analog .
Structural and Computational Data
Crystallographic and Conformational Analysis
- Intramolecular Interactions : Compounds like 2-Chloro-N-(4-fluorophenyl)acetamide () exhibit intramolecular C—H···O hydrogen bonds, stabilizing folded conformations. Similar interactions likely occur in the target compound, affecting its binding mode .
- Docking Studies : For N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide , docking revealed lower binding energies (−8.2 kcal/mol) to GABA receptors compared to diazepam (−10.5 kcal/mol), suggesting weaker allosteric modulation .
Biological Activity
2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (CAS Number: 339107-58-3) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique arrangement of chlorophenyl and sulfanyl groups that contribute to its reactivity and biological interactions.
The synthesis of this compound typically involves the reaction between 2-chlorothiophenol and 2,4-dichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is conducted under controlled conditions to ensure high yield and purity, often involving recrystallization or chromatography for purification .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 5a | 0.25 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The presence of electron-donating groups in the phenyl ring has been correlated with increased activity .
In vitro studies have shown that certain derivatives can exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 9 | <1.61 | HCT-15 |
| Compound 10 | <1.98 | HCT-15 |
| This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby altering their activity which can lead to antimicrobial or anticancer effects. The exact mechanisms are still under investigation but may include inhibition of key metabolic pathways or induction of apoptosis in cancer cells .
Case Studies
A recent study investigated the effects of a similar compound on biofilm formation by Staphylococcus epidermidis, demonstrating significant antibiofilm potential compared to standard antibiotics. This suggests that modifications in the chemical structure can enhance both antimicrobial efficacy and reduce resistance mechanisms in pathogenic bacteria .
Q & A
Q. What are the established synthetic routes for 2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step protocols. A typical route involves: (1) Sulfonation : Reacting 2-chlorothiophenol with chloroacetyl chloride to form the sulfanyl-acetamide intermediate. (2) Coupling : Introducing the 2,4-dichlorophenylamine group via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane). (3) Purification : Recrystallization from ethanol or column chromatography ensures purity (>95% by HPLC) .
- Key Conditions : Maintain inert atmosphere (N₂/Ar) during sensitive steps to prevent oxidation of the sulfanyl group .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and acetamide NH (δ 8.1–8.3 ppm). The sulfanyl group’s methylene protons appear as a singlet (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and S–C aromatic bond (~690 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 373.98 (calculated for C₁₄H₁₀Cl₃NO₂S) .
Q. What are the typical chemical reactions involving the sulfanyl and acetamide groups in this compound?
- Methodological Answer :
- Sulfanyl Oxidation : Treat with H₂O₂/CH₃COOH to form sulfoxides or sulfones, monitored by TLC .
- Amide Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, yields 2,4-dichloroaniline and acetic acid derivatives .
- Electrophilic Substitution : The chlorophenyl ring undergoes nitration (HNO₃/H₂SO₄) at the meta position due to electron-withdrawing Cl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
- Methodological Answer :
- Multi-Dataset Analysis : Compare asymmetric unit conformers (e.g., three distinct molecular conformations observed in similar acetamides) to identify dominant hydrogen-bonding patterns (N–H⋯O, R²²(10) motifs) .
- DFT Calculations : Validate experimental bond angles/lengths against theoretical models (e.g., dihedral angles between chlorophenyl and acetamide planes: 44.5°–77.5°) .
- Temperature-Dependent Crystallography : Conduct at 100K to reduce thermal motion artifacts .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Stoichiometric Control : Use a 1.2:1 molar ratio of 2-chlorothiophenol to chloroacetyl chloride to minimize side products .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) during amide coupling to accelerate reaction rates .
- In Situ Monitoring : Employ TLC (silica gel, hexane:EtOAc 3:1) to track intermediate formation and adjust reaction times dynamically .
Q. How can researchers analyze enzyme inhibition mechanisms using this compound?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of enzyme activity (e.g., acetylcholinesterase inhibition at λ = 412 nm using Ellman’s reagent) .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., sulfanyl group’s interaction with catalytic serine residues) .
- SAR Studies : Modify substituents (e.g., replace Cl with F) to correlate structural features with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
